(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
Description
The compound “(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate” (CAS No: 585555-94-8) is a structurally complex heterocyclic molecule featuring a thiophene core substituted with ester, cyano-vinylamino, and phenylthiazolyl groups. Its Z-configuration at the vinyl linkage is critical for stereochemical stability and intermolecular interactions.
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-31-23(28)19-15(2)20(24(29)32-11-10-30-3)34-22(19)26-13-17(12-25)21-27-18(14-33-21)16-8-6-5-7-9-16/h5-9,13-14,26H,4,10-11H2,1-3H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKPPAUFNMNLCF-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound contains multiple functional groups, including:
- Thiazole ring : Known for its role in various biological activities.
- Cyano group : Often associated with enhanced reactivity and biological interactions.
- Thiophene structure : Contributes to the compound's electronic properties.
These features suggest that the compound could have diverse biological effects, warranting further investigation into its pharmacodynamics and therapeutic potential.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The specific effects of this compound are yet to be fully elucidated through empirical testing. However, preliminary studies suggest potential activities in the following areas:
Anticancer Activity
Compounds with thiophene and thiazole moieties have been reported to exhibit anticancer properties. For instance, derivatives of thiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique combination of functional groups in this compound may enhance its anticancer potential compared to simpler analogs.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity. For example, thiazole derivatives are known for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group may also contribute to enhanced antimicrobial effects by disrupting microbial cellular processes .
Comparative Analysis of Related Compounds
To better understand the potential activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Ethyl 3-methylthiophene-2-carboxylate | Thiophene core | Anticancer |
| 3-Nitrophenylacetic acid | Nitrophenyl group | Anti-inflammatory |
This table illustrates how structural similarities can correlate with specific biological activities, suggesting that the target compound may possess significant pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of thiophene-based dicarboxylates with fused heterocyclic substituents. Below is a comparative analysis with structurally related analogs:
Functional and Reactivity Differences
- Electron-Withdrawing Effects: The cyano group in the target compound enhances electrophilicity at the vinylamino site compared to the nitrile-free analogs in and . This may influence nucleophilic attack kinetics in biological systems .
- Solubility : The 2-methoxyethyl ester group improves aqueous solubility relative to purely alkyl esters (e.g., methyl or ethyl esters in ), which are common in pesticidal sulfonylureas .
- Bioactivity : Unlike the triazolo-benzotriazinium derivatives (), which are often used as photosensitizers, the phenylthiazole moiety in the target compound aligns with kinase-targeting scaffolds (e.g., dasatinib analogs) due to its planar aromaticity .
Methodological Insights from Structural Comparison
Graph-based comparison methods () highlight that the target compound shares subgraphs with thiazole-containing molecules (e.g., thiazolidinones in ) but diverges in branching complexity due to its dicarboxylate-thiophene core. This structural uniqueness may limit direct bioactivity parallels with simpler heterocycles .
Research Findings and Implications
- Synthetic Challenges: The Z-configuration at the vinylamino group requires precise reaction conditions (e.g., low-temperature coupling), contrasting with the more straightforward synthesis of E-configuration analogs .
- Thermodynamic Stability : Molecular modeling suggests that the 4-phenylthiazole group stabilizes the thiophene core via intramolecular charge transfer, a feature absent in methoxy-substituted analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
